

Commercial Availability and Research Applications of Neoagarohexaose

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Compound of Interest

Compound Name: Neoagarohexaitol

Cat. No.: B3029508

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability of Neoagarohexaose for research purposes, alongside detailed application notes and experimental protocols. Neoagarohexaose, a neoagaro-oligosaccharide derived from agarose, is gaining significant attention in various research fields for its diverse biological activities.

Commercial Suppliers of Neoagarohexaose

Neoagarohexaose is available from several commercial suppliers, primarily for research and development purposes. The following table summarizes key quantitative data from a selection of vendors. It is important to note that "**Neoagarohexaitol**" is a less common term and may refer to the reduced sugar alcohol form of neoagarohexaose. Researchers should verify the exact chemical structure with the supplier based on their experimental needs.

Supplier	Product Name	CAS Number	Purity	Molecular Formula	Molecular Weight (g/mol)	Notes
Biosynth	Neoagarohexaose	25023-93-2	Not specified, for R&D use	C ₃₆ H ₅₆ O ₂₈	936.81	Available in quantities from 5 mg to 100 mg. [1]
CymitQuimica	Neoagarohexaose	Not specified	Min. 98 Area-%	C ₃₆ H ₅₆ O ₂₈	936.81	White Powder. For laboratory use only. [2]
BZ Oligo	Neoagarohexaose	25023-93-2	98% min	Not specified	Not specified	Minimum order quantity of 10mg. [3]
Sigma-Aldrich	Neoagarohexaitol	68289-59-8	Not specified	Not specified	Not specified	Prepared enzymatically from agar. [4]

Application Notes

Neoagarohexaose (NA6) and other neoagaro-oligosaccharides (NAOS) are being investigated for a wide range of biological activities, making them valuable tools for research in pharmacology, immunology, and gut microbiology.

1. Antiviral Research:

Neoagarohexaose has been identified as a noncanonical Toll-like receptor 4 (TLR4) agonist.[\[5\]](#) This activity is dependent on myeloid differentiation factor 2 (MD2) and cluster of differentiation 14 (CD14), leading to the production of interferon- β (IFN- β) and tumor necrosis factor- α (TNF- α).[\[5\]](#) Consequently, NA6 has shown antiviral activity against murine norovirus (MNV)

replication in RAW264.7 macrophage cells with an EC50 of 1.5 μM .^[5] This makes it a promising compound for studying innate immune responses to viral pathogens and for the development of novel antiviral therapeutics.

2. Gut Microbiome and Prebiotic Research:

NAOS, including neoagaro-hexaose, are considered potential prebiotics.^[6] They are not digested in the upper gastrointestinal tract and can selectively stimulate the growth of beneficial gut bacteria, such as *Lactobacillus* and *Bifidobacterium*.^[6] Research has shown that NAOS can remodel the gut microbiota in mice, which may contribute to their antidepressant-like effects by increasing serotonin (5-HT) and brain-derived neurotrophic factor (BDNF) in the brain.^[6]

3. Cosmeceutical and Dermatological Research:

Neoagaro-hexaose is reported to have potential applications in cosmeceuticals.^[2] Studies have shown that neoagaro-oligosaccharides can reduce melanin synthesis in melanocytes and inhibit tyrosinase activity, suggesting a potential whitening effect.^[7]

4. Anti-inflammatory and Metabolic Research:

NAOS have demonstrated various biological activities, including anti-inflammatory, anti-obesity, and anti-diabetic effects.^{[6][7]} A mixture of neoagaro-tetraose (NA4) and neoagaro-hexaose (NA6) has been shown to inhibit α -glucosidase, an enzyme involved in carbohydrate digestion.^[7] A clinical trial has also investigated the anti-obesity effects of NAOS in overweight and obese subjects.^[8]

Experimental Protocols

1. Enzymatic Production of Neoagaro-hexaose:

This protocol describes a general method for producing a mixture of neoagaro-oligosaccharides, including neoagaro-hexaose, from agarose using a β -agarase enzyme.^{[9][10]}^[11]

- Materials:

- Agarose
- β -agarase enzyme
- Tris-HCl buffer (0.1 M, pH adjusted to the optimal pH for the specific enzyme, typically around 7.0-9.0)
- Heating plate with magnetic stirrer
- Incubator or water bath
- Boiling water bath
- Centrifuge
- 0.22 μ m syringe filter
- Procedure:
 - Dissolve 3g of agarose in 1 L of 0.1 M Tris-HCl buffer by heating and stirring until the solution is clear.
 - Cool the agarose solution to the optimal temperature for the β -agarase activity (e.g., 45-50°C).
 - Add the β -agarase enzyme to the agarose solution. The amount of enzyme and incubation time will determine the degree of polymerization of the resulting neoagaro-oligosaccharides. For a higher yield of neoagaro-hexaose, the hydrolysis time can be optimized (e.g., 4-8 hours).[9]
 - Incubate the mixture at the optimal temperature with gentle agitation for the desired duration.
 - Stop the enzymatic reaction by incubating the mixture in a boiling water bath for 15 minutes.[9]
 - Centrifuge the solution at 12,000 rpm for 30 minutes to pellet any insoluble material.[9]

- Carefully collect the supernatant containing the neoagaro-oligosaccharides.
- Filter the supernatant through a 0.22 μm membrane to sterilize and remove any remaining fine particles.[9]
- The resulting solution will contain a mixture of neoagaro-oligosaccharides of varying lengths. Further purification steps, such as gel-permeation chromatography, may be required to isolate pure neoagarohexaose.

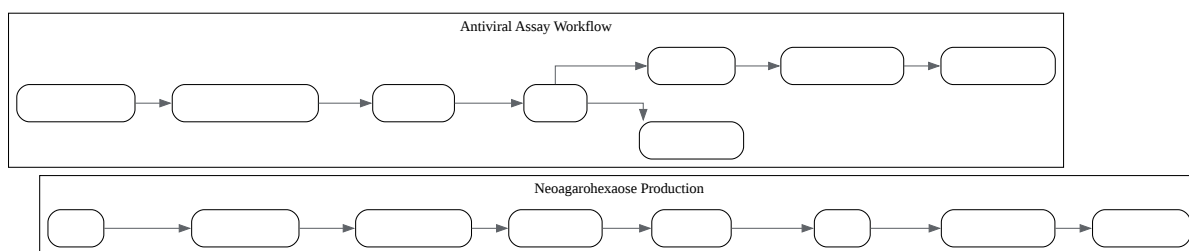
2. In Vitro Antiviral Assay using Murine Norovirus (MNV):

This protocol outlines a general procedure to assess the antiviral activity of neoagarohexaose against MNV in a macrophage cell line.[5]

- Materials:
 - RAW264.7 murine macrophage cell line
 - Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
 - Murine Norovirus (MNV) stock
 - Neoagarohexaose solution (dissolved in sterile water or PBS)
 - 96-well cell culture plates
 - MTT or other viability assay reagent
 - Reagents for RNA extraction and RT-qPCR
- Procedure:
 - Seed RAW264.7 cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
 - Pre-treat the cells with various concentrations of neoagarohexaose for a specified period (e.g., 24 hours). Include a vehicle control (medium with the same amount of solvent used to dissolve NA6).

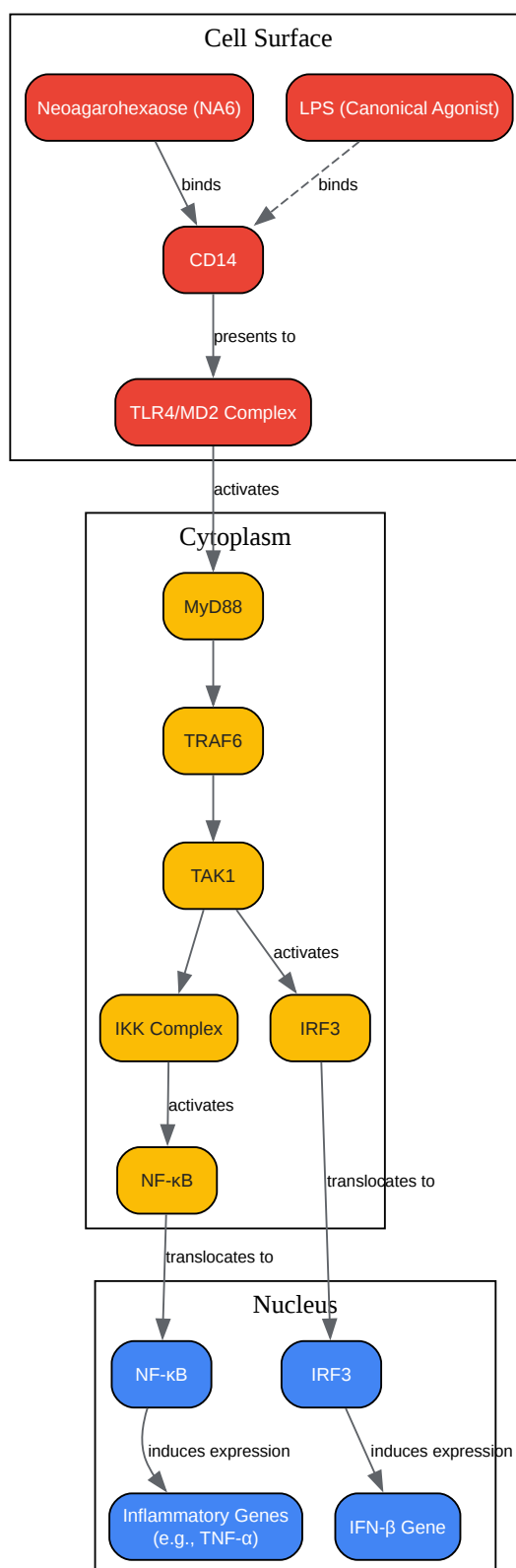
- Following pre-treatment, infect the cells with MNV at a specific multiplicity of infection (MOI).
- Incubate the infected cells for a period sufficient for viral replication (e.g., 24-48 hours).
- Assess cell viability using an MTT assay to determine any cytotoxic effects of neoagarohexaose.
- To quantify viral replication, harvest the cell supernatant or cell lysate for RNA extraction.
- Perform RT-qPCR using specific primers for the MNV genome to determine the viral RNA copy number.
- The antiviral activity of neoagarohexaose can be determined by comparing the viral RNA levels in treated cells to those in untreated control cells. The EC₅₀ (half-maximal effective concentration) can be calculated from the dose-response curve.

Visualizations



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Experimental workflow for production and antiviral testing of Neoagarohexaose.



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Simplified TLR4 signaling pathway activated by Neoagarohexaose.

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